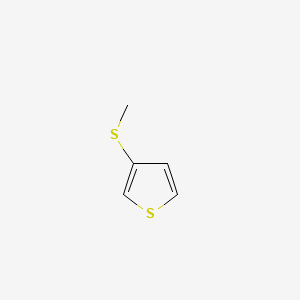

3-(Methylthio)thiophene

Beschreibung

Contextualization within Thiophene (B33073) Heterocyclic Chemistry

Thiophene and its derivatives are a fundamental class of heterocyclic compounds extensively studied for their diverse applications in medicinal chemistry, materials science, and organic synthesis. evitachem.comsmolecule.comresearchgate.netmdpi.com The thiophene ring system is characterized by its aromaticity and the presence of a sulfur atom, which influences its electronic properties and reactivity. Substituents on the thiophene ring can significantly modify these characteristics, leading to a wide array of functional molecules. mdpi.com

The position of the substituent on the thiophene ring is crucial. Substitution at the 3-position, as seen in 3-(Methylthio)thiophene, offers a different reactivity profile compared to substitution at the 2- or 5-positions. This distinction is important in directing the regioselectivity of subsequent chemical transformations. researchgate.net The methylthio (-SCH₃) group itself is an interesting functional group. The sulfur atom can influence the electronic nature of the thiophene ring through both inductive and resonance effects. Furthermore, the methylthio group provides a site for further chemical modification, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, or participation in metal-catalyzed cross-coupling reactions. evitachem.com

Significance as a Building Block for Functional Materials and Advanced Intermediates

The unique structural features of this compound make it a highly valuable building block for the synthesis of a variety of organic materials and complex chemical intermediates. google.com Its applications span several cutting-edge areas of research.

In the field of materials science , thiophene-based molecules are renowned for their use in organic electronics. smolecule.comresearchgate.net The incorporation of this compound into larger conjugated systems can influence the packing of molecules in the solid state and modulate their electronic properties. researchgate.net This makes it a useful monomer or precursor for the synthesis of conducting polymers and organic semiconductors. smolecule.com The electropolymerization of thiophene derivatives, for instance, can lead to the formation of thin films with interesting electrochromic and conductive properties. researchgate.netresearchgate.netdtic.mil The presence of the methylthio group can affect the polymerization process and the properties of the resulting polymer. acs.org

As an advanced intermediate , this compound serves as a versatile platform for the construction of more complex molecules. google.comtargetmol.com The thiophene core can be further functionalized, and the methylthio group can be transformed into other functional groups. acs.org For example, processes have been developed for the production of this compound, highlighting its industrial relevance as a starting material. google.com Its use as an intermediate extends to the synthesis of oligothiophenes, which are of interest for their well-defined structures and useful properties. google.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆S₂ nih.gov |

| Molecular Weight | 130.23 g/mol nih.gov |

| CAS Number | 20731-74-2 nih.gov |

| IUPAC Name | 3-(methylsulfanyl)thiophene nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylsulfanylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6S2/c1-6-5-2-3-7-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYBVBDWIKXFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334146 | |

| Record name | 3-(Methylthio)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20731-74-2 | |

| Record name | 3-(Methylthio)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20731-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methylthio)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylthio)thiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies and Derivatization of 3 Methylthio Thiophene

Established and Novel Synthetic Pathways for 3-(Methylthio)thiophene

The synthesis of this compound can be achieved through various methods, ranging from classical organometallic reactions to more recent strategies involving oxidative cyclization.

Organometallic Approaches in this compound Synthesis

A prominent and practical method for synthesizing this compound involves organometallic intermediates derived from halogenated thiophenes. google.com A widely utilized precursor is 3-bromothiophene (B43185). The synthesis proceeds via a metal-halogen exchange reaction.

A common procedure involves treating 3-bromothiophene with an alkyllithium reagent, such as n-butyllithium (n-BuLi), in a mixture of solvents like tetrahydrofuran (B95107) (THF) and alkanes (hexane, heptane) at low temperatures (e.g., -40°C to -20°C). google.comgoogle.com This generates the highly reactive intermediate, 3-lithiothiophene. Subsequent reaction of this intermediate with an electrophilic sulfur source, typically dimethyl disulfide (CH₃SSCH₃), yields the final product, this compound. google.comgoogle.com Careful control of the reaction temperature is crucial to manage the exothermicity of the lithiation step, especially for commercial-scale applications. google.com A reported process achieves a 76% yield by adding 3-bromothiophene in THF to a mixture of butyl lithium in hexane/heptane and THF at -30°C, followed by the addition of dimethyl disulfide. google.com

The following table summarizes a typical reaction sequence for this organometallic approach. google.comgoogle.com

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1. Lithiation | 3-Bromothiophene | n-Butyllithium, THF/Hexane/Heptane, -30°C to -20°C | 3-Lithiothiophene |

| 2. Sulfenylation | 3-Lithiothiophene | Dimethyl disulfide | This compound |

This organometallic pathway is highly efficient for producing 3-substituted thiophenes. google.com

Oxidative and Reductive Synthesis Strategies

Novel synthetic routes are moving beyond traditional organometallic methods. One such strategy involves the Paal-Knorr cyclization, which is a classic method for synthesizing five-membered heterocycles like thiophenes. nih.govacs.org In this approach, a saturated 1,4-diketone precursor is selectively formed via the reduction of a double bond in a 2-(methylthio)-1,4-diaryl-2-butene-1,4-dione. nih.govacs.org This saturated diketone is then cyclized using a sulfurizing agent to yield the corresponding 3-methylthio-2,5-diaryl-substituted thiophene (B33073). nih.govacs.org

Another innovative approach employs dimethyl sulfoxide (B87167) (DMSO) as the sulfur source for the synthesis of 3-(methylthio)benzo[b]thiophenes from 2-alkynylthioanisoles. chim.it In this metal-free method, it is proposed that a reactive species, CH₃SCl, is generated in situ from the reaction of DMSO with thionyl chloride (SOCl₂). chim.it This species then undergoes an electrophilic addition to the alkyne, leading to the formation of a cyclic sulfonium (B1226848) cation, which subsequently cyclizes and eliminates a methyl group to furnish the 3-(methylthio)benzo[b]thiophene product. chim.it

Regioselective Functionalization and Halogenation of this compound

The thiophene ring in this compound is susceptible to electrophilic substitution, primarily at the 2- and 5-positions, which are activated by the ring sulfur atom. chemicalbook.com The methylthio group further influences the regioselectivity of these reactions.

Bromination Reactions: Synthesis of 2,5-Dibromo-3-(methylthio)thiophene

Halogenation is a key functionalization reaction for thiophenes, providing versatile handles for further derivatization, such as in cross-coupling reactions. The bromination of 3-alkylthiophenes can be accomplished using N-bromosuccinimide (NBS) to yield dibrominated products. For instance, the bromination of 3-hexylthiophene (B156222) with NBS can be performed to synthesize 2,5-dibromo-3-hexylthiophene. Similarly, treating 3-substituted thiophenes with NBS in a solvent like tetrahydrofuran (THF) is a common method for introducing bromine atoms at the vacant α-positions (2- and 5-positions) of the thiophene ring. jocpr.com The reaction of 2-methylthiophene (B1210033) with NBS in glacial acetic acid is used to produce 3,5-dibromo-2-methylthiophene. rsc.org These methods are directly applicable to the synthesis of 2,5-dibromo-3-(methylthio)thiophene.

| Substrate | Brominating Agent | Solvent | Product |

| 3-Alkylthiophene | N-Bromosuccinimide (NBS) | Acetic Acid or THF | 2,5-Dibromo-3-alkylthiophene |

| This compound | N-Bromosuccinimide (NBS) | Tetrahydrofuran (THF) | 2,5-Dibromo-3-(methylthio)thiophene |

Directed Ortho-Metalation and Electrophilic Substitution Strategies

The methylthio group (-SCH₃) at the 3-position can act as a directed metalation group (DMG), guiding lithiation to specific positions on the thiophene ring. acs.orgorganic-chemistry.org This strategy, known as Directed Ortho-Metalation (DoM), allows for highly regioselective functionalization. organic-chemistry.org Lithiation of this compound can be controlled to occur at either the 2- or 5-position. acs.orgresearchgate.net

A method has been developed for the regiospecific introduction of electrophiles at either the 2- or 5-position. acs.org This involves a combination of bromination, metal-halogen exchange, and a controlled rearrangement of the resulting lithiated species. For example, direct lithiation of this compound with a strong base like lithium diisopropylamide (LDA) at low temperatures (-78°C) in THF, followed by quenching with an electrophile such as molecular iodine (I₂), affords 2-iodo-3-(methylthio)thiophene in good yield (76%). This demonstrates the strong directing effect of the methylthio group to the adjacent 2-position. acs.org

This regioselective functionalization is a powerful tool for creating polysubstituted thiophenes that are otherwise difficult to access. researchgate.net

Synthesis of Precursors and Analogues of this compound

The synthesis of precursors and analogues of this compound is crucial for expanding the library of thiophene-based compounds for various applications. Key precursors include halogenated thiophenes like 3-bromothiophene, which is commercially available or can be synthesized, and serves as a primary starting material for organometallic routes. google.com

Analogues such as 3-methylthio-substituted furans and pyrroles can be synthesized from common precursors. nih.govacs.org A versatile method starts with aryl methyl ketones, which are converted to 2-(methylthio)-1,4-diaryl-2-butene-1,4-dione. Selective reduction of this intermediate produces a saturated 1,4-diketone. This diketone can then be cyclized using the Paal-Knorr synthesis with appropriate reagents (e.g., Lawesson's reagent for thiophenes, or amines for pyrroles) to afford the corresponding 3-methylthio-2,5-diaryl-substituted thiophenes, pyrroles, and furans. nih.govacs.org

Furthermore, methods for synthesizing benzo[b]thiophene analogues have been developed. For example, Friedel–Crafts acylation of methylthio(benzo)thiophenes with cinnamoyl chloride, followed by bromination and cyclization, yields heterocyclic analogues of thioflavones. mdpi.com Another approach involves the reaction of 2-alkynylthioanisoles with DMSO and thionyl chloride to produce 3-(methylthio)benzo[b]thiophenes. chim.it

Polymerization Chemistry of 3 Methylthio Thiophene

Poly(3-(Methylthio)thiophene) Synthesis via Oxidative Polymerization

Oxidative polymerization is a common method for synthesizing polythiophenes due to its simplicity. It typically involves treating the monomer with a chemical oxidizing agent, such as iron(III) chloride (FeCl₃), which initiates the coupling of thiophene (B33073) rings.

The polymerization of thiophene monomers with iron(III) chloride is a complex process believed to proceed through a radical or radical-cation mechanism. kpi.uaresearchgate.net The process begins with the one-electron oxidation of the monomer by FeCl₃, generating a radical cation. tue.nl For substituted thiophenes, quantum chemical calculations show that the spin densities are highest at the 2 and 5 positions of the thiophene ring, making these the most reactive sites for polymerization. tue.nl

The proposed mechanism often involves the solid surface of FeCl₃ crystals acting as the active sites for the reaction. researchgate.net The monomer is oxidized by Fe³⁺ ions on the crystal surface. The resulting radical cations can then couple, and subsequent deprotonation leads to the formation of a dimer. This process repeats, extending the polymer chain. researchgate.net

The conditions under which oxidative polymerization is performed significantly impact the outcome, including polymer yield, molecular weight, and solubility. Key factors include the choice of solvent, reaction temperature, and the nature of the oxidizing agent.

For example, in the polymerization of the related 3-hexylthiophene (B156222), the choice of aromatic solvent (benzene, toluene, xylene) was shown to influence the final polymer, with solvent molecules becoming incorporated into the polymer main chain. kochi-tech.ac.jp Temperature also plays a critical role; increasing the reaction temperature for 3-hexylthiophene polymerization from 6 °C to 23 °C raised the monomer conversion from 45% to 88% but also resulted in the formation of insoluble, cross-linked gels. kochi-tech.ac.jp

The specific form of the oxidant can also affect the results. In the synthesis of oligomers from the analogous 3-methoxythiophene (B46719), different iron(III) salts produced varying yields, as detailed in the table below. acs.org

| Oxidizing Agent | Monomer | Solvent | Yield | Source |

| Iron(III) Chloride (anhydrous) | 3-Methoxythiophene | Acetonitrile (B52724) | 43% | acs.org |

| Iron(III) Chloride Hexahydrate | 3-Methoxythiophene | Acetonitrile | 20% | acs.org |

| Iron(III) Perchlorate | 3-Methoxythiophene | Acetonitrile | 96% | acs.org |

| This table presents data for 3-methoxythiophene as an illustrative example of how oxidant choice affects polymerization outcomes in similar thiophene derivatives. |

Controlled Polymerization Techniques for Regioregular Poly(this compound)

To overcome the limitations of oxidative polymerization, particularly the lack of control over chain structure, controlled polymerization techniques are employed. These methods aim to produce polymers with a high degree of regioregularity—specifically, head-to-tail (HT) linkages—which is crucial for achieving superior electronic properties and material processability. lookchem.comnih.gov

The Grignard Metathesis (GRIM) method is a powerful and widely used technique for synthesizing highly regioregular poly(3-alkylthiophenes) and their derivatives. lookchem.comcmu.edu This procedure allows for the synthesis of poly(this compound) (PTSMe) with a high degree of regioregularity, which is a key requirement for high electron mobility. lookchem.com

The process starts with a 2,5-dihalogenated monomer, typically 2,5-dibromo-3-(methylthio)thiophene. lookchem.com This monomer undergoes a magnesium-halogen exchange reaction (a metathesis) with a Grignard reagent, such as methylmagnesium bromide. lookchem.com This step creates a mixture of two organometallic isomers: 2-bromo-5-magnesiobromido-3-(methylthio)thiophene and 2-magnesiobromido-5-bromo-3-(methylthio)thiophene. researchgate.net A nickel-based catalyst, commonly Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), is then added. lookchem.comresearchgate.net The catalyst selectively couples one of the isomers, leading to a polymer chain with a very high percentage of head-to-tail linkages, often exceeding 95%. researchgate.net

| Parameter | Condition | Source |

| Monomer | 2,5-dibromo-3-(methylthio)thiophene | lookchem.com |

| Grignard Reagent | Methylmagnesium bromide (1M solution) | lookchem.com |

| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | lookchem.com |

| Catalyst | [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂) | lookchem.com |

| Reaction Steps | 1. Reflux monomer with Grignard reagent (2h). 2. Add catalyst and reflux (1h). | lookchem.com |

| Polymer Yield | 60% | lookchem.com |

Besides the GRIM method, which is a form of Kumada cross-coupling, other organometallic strategies have been developed for the synthesis of regioregular polythiophenes. The choice of transition metal catalyst is critical. While nickel catalysts are highly effective for GRIM polymerization, leading to a chain-growth mechanism, other metals like palladium have been shown to result in a slower, step-growth-like polymerization. rsc.org Platinum catalysts are generally found to be very slow for this reaction. rsc.org

Another approach involves generating the necessary organometallic monomer through deprotonation instead of a Grignard exchange. This can be achieved by using a bulky magnesium amide base, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), on a 2-halo-3-substituted thiophene, followed by nickel-catalyzed polymerization. nih.gov This deprotonative protocol expands the range of functional groups that can be tolerated in the monomer. nih.gov

Copolymerization Strategies Involving this compound Monomers

Copolymerization offers a versatile strategy to fine-tune the properties of thiophene-based polymers. This can involve creating random or alternating copolymers by polymerizing a mixture of two or more different thiophene monomers. For instance, copolymers of 3-methoxythiophene and 3-thiopheneethanol (B104103) have been synthesized via oxidative polymerization of a mixture of the two monomers. scielo.br This approach could theoretically be extended to include this compound to create novel copolymeric materials.

Another strategy involves creating alternating copolymers by first synthesizing a specific bithiophene monomer unit containing two different substituted thiophenes, and then polymerizing these units. nih.gov This allows for precise control over the alternating sequence in the final polymer backbone. nih.gov

Furthermore, while not a copolymerization in the strict sense of forming covalent bonds between different monomer units in the main chain, blending polymers is a practical approach to combine properties. For example, poly(this compound) (PTSMe) suffers from poor filmability due to incomplete solubility. lookchem.com To address this, it has been blended with the more soluble regioregular poly(3-hexyl)thiophene (P3HT). This blend combines the properties of both polymers, improving processability while leveraging the characteristics of PTSMe. lookchem.com

Synthesis and Characterization of Copolymers with Conjugated Monomers

The copolymerization of this compound with other conjugated monomers is a versatile strategy to create new materials with tailored properties that are intermediate between those of the respective homopolymers. scielo.br Common synthetic routes for thiophene-based copolymers include chemical and electrochemical oxidative polymerization.

Chemical Polymerization: Oxidative chemical polymerization is a prevalent method, often utilizing ferric chloride (FeCl₃) as the oxidizing agent. In a typical procedure, a mixture of this compound and a comonomer, such as unsubstituted thiophene or another 3-substituted thiophene, is added to a solution of FeCl₃ in a suitable solvent like chloroform. The reaction proceeds via the oxidative coupling of the monomers. This method has been successfully applied to synthesize various copolymers of 3-substituted thiophenes, yielding materials with good thermal stability. scielo.br

Electrochemical Polymerization: This technique involves the anodic oxidation of the monomers on an electrode surface from a solution containing the monomers and a supporting electrolyte. researchgate.net Copolymers can be grown directly onto a conductive substrate, such as an ITO (Indium Tin Oxide) glass, by applying a constant potential (potentiostatic) or by cycling the potential (potentiodynamic). researchgate.netdtic.mil The oxidation potential of the monomers is a critical parameter. For instance, the electrochemical polymerization of 3,3'-Bis(methylthio)-2,2'-bithiophene, a dimer of this compound, occurs via the formation of stable radical cations upon oxidation. This method allows for the formation of thin, uniform polymer films.

Characterization: The resulting copolymers are characterized using a suite of analytical techniques to determine their structure, molecular weight, and properties.

FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy is used to confirm the successful incorporation of both monomer units into the polymer chain by identifying their characteristic vibrational bands. For example, in copolymers of substituted thiophenes, the disappearance of monomer C-H bands and the appearance of broadened peaks corresponding to the polymer backbone are indicative of polymerization. scielo.br

UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic structure and conjugation length of the polymer. The maximum absorption wavelength (λmax) is related to the π-π* transition of the conjugated backbone. Copolymers often exhibit a λmax value that is intermediate between those of the corresponding homopolymers.

Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight (Mₙ and Mₒ) and polydispersity index (PDI) of the soluble polymer fractions.

Cyclic Voltammetry (CV): CV is used to study the electrochemical properties of the copolymers, such as their oxidation and reduction potentials (redox behavior). These properties are crucial for applications in electrochromic devices and sensors. The methylthio group, being electron-donating, can influence these potentials.

While extensive data on copolymers of this compound itself is limited, the properties of the homopolymer derived from the electrochemical polymerization of its dimer, 3,3'-Bis(methylthio)-2,2'-bithiophene, provide valuable insight.

Impact of Comonomer Ratios on Resultant Polymer Architecture

The ratio of comonomers in the initial reaction feed is a critical parameter that directly influences the composition and architecture of the resulting copolymer. By systematically varying the monomer feed ratio, it is possible to fine-tune the physical, optical, and electrochemical properties of the final material. rsc.orgacs.org This control is essential for designing polymers for specific applications.

For conjugated copolymers, the monomer ratio affects several key characteristics:

Composition and Sequence: The reactivity ratios of the comonomers determine whether the resulting polymer has a random, alternating, or block-like structure. For many thiophene copolymerizations, the final polymer composition is closely related to the monomer feed ratio, suggesting similar reactivities. acs.org

Electronic Properties: The incorporation of different monomers modulates the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, alters the band gap, absorption spectrum, and color of the material. For example, copolymerizing an electron-rich monomer like this compound with an electron-deficient monomer can create a donor-acceptor system with a lower band gap than either homopolymer.

Morphology and Solubility: The comonomer ratio significantly impacts the polymer's solubility and its morphology in the solid state (thin films). Studies on copolymers like poly[N-vinylcarbazole-co-3-methylthiophene] have shown that the initial feed monomer ratio affects the resulting polymer film's morphology and surface structure. researchgate.net Adjusting the proportion of a solubilizing comonomer can enhance the processability of an otherwise insoluble polymer.

The ability to control polymer architecture through comonomer ratios is a powerful tool. For this compound copolymers, this principle allows for the rational design of materials with optimized performance characteristics.

Advanced Spectroscopic and Morphological Characterization of Poly 3 Methylthio Thiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise chemical structure of poly(3-(methylthio)thiophene). Both ¹H and ¹³C NMR provide detailed information about the polymer's constitution and the arrangement of monomer units along the chain. researchgate.net

¹H and ¹³C NMR Analysis of Polymer Regioregularity

The polymerization of 3-substituted thiophenes can result in different couplings between monomer units, leading to variations in regioregularity. The primary linkages are head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). The degree of regioregularity significantly influences the polymer's ability to self-assemble into ordered structures, which in turn affects its electronic and optical properties.

¹H NMR spectroscopy is particularly sensitive to the local chemical environment of the protons on the thiophene (B33073) ring. In a highly regioregular, head-to-tail coupled poly(3-substituted thiophene), a single, sharp signal is typically observed for the proton at the 4-position of the thiophene ring. Conversely, the presence of HH or TT couplings introduces steric hindrance, twisting the polymer backbone and resulting in a more complex spectrum with multiple, broader signals at different chemical shifts. For poly(this compound), the protons of the methylthio (-SCH₃) group also provide a clear signal for analysis.

¹³C NMR provides complementary information on the carbon skeleton. The chemical shifts of the four carbons in the thiophene ring are distinct and sensitive to the type of coupling. By analyzing the number and position of signals in both ¹H and ¹³C NMR spectra, the percentage of HT couplings, and thus the regioregularity, can be accurately quantified. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Poly(3-substituted thiophenes) This table illustrates typical chemical shift regions for different protons in poly(3-substituted thiophenes), which are analogous to what would be expected for poly(this compound).

| Proton Type | Coupling Type | Typical Chemical Shift (δ, ppm) in CDCl₃ |

|---|---|---|

| Thiophene Ring Proton (C4-H) | Head-to-Tail (HT) | 6.98 |

| Thiophene Ring Proton (C4-H) | Head-to-Head (HH) | 7.05 |

UV-Visible and Fluorescence Spectroscopy for Electronic Structure and Optical Properties

UV-Visible and fluorescence spectroscopy are powerful techniques used to probe the electronic transitions and photophysical behavior of conjugated polymers like poly(this compound). researchgate.net These methods provide insights into the polymer's conjugation, bandgap, and interactions in blends.

Correlations between Conjugation Length and Optical Absorption

The optical properties of poly(this compound) are dominated by the π-π* electronic transition of its conjugated backbone. The energy of this transition, and thus the wavelength of maximum absorption (λ_max) in the UV-Vis spectrum, is strongly dependent on the effective conjugation length—the average length of the uninterrupted planar segments of the polymer chain.

A longer effective conjugation length leads to a more delocalized π-electron system, which lowers the energy of the π-π* transition. This results in a bathochromic (red) shift of the λ_max to longer wavelengths. Factors that promote chain planarity and ordering, such as high regioregularity and slow film casting, typically lead to longer effective conjugation lengths and red-shifted absorption spectra. In the solid state, intermolecular interactions can lead to the formation of aggregates, often resulting in a more structured absorption spectrum with a pronounced red-shifted shoulder, indicative of improved molecular ordering.

Table 2: Influence of Physical State on the Optical Absorption of Polythiophenes This table shows a general trend for polythiophenes, applicable to poly(this compound), where the absorption maximum shifts to longer wavelengths (lower energy) upon moving from a solution to a more ordered solid-state film.

| Polymer Sample | Physical State | Typical λ_max (nm) |

|---|---|---|

| Poly(this compound) | Chloroform Solution | ~440-450 |

| Poly(this compound) | Thin Film | ~510-520 (main peak) |

| Poly(this compound) | Thin Film | ~550-560 (shoulder) |

Photophysical Quenching Phenomena in Polymer Blends

Fluorescence spectroscopy measures the emission of light from a material after it has absorbed photons. For a conjugated polymer film, a strong fluorescence signal indicates that photo-excited states (excitons) decay by emitting light. However, in polymer blends designed for photovoltaic applications, this emission is often undesirable. researchgate.net

When poly(this compound) (an electron donor) is blended with an electron acceptor material, such as a fullerene derivative, a process known as fluorescence quenching occurs. Upon photoexcitation, the exciton (B1674681) formed on the polymer chain can rapidly transfer an electron to the acceptor molecule at the donor-acceptor interface. This charge transfer process is typically much faster than fluorescence, effectively "quenching" the emission. A strong quenching of the polymer's fluorescence in a blend is considered strong evidence for efficient charge separation, a critical step for the functioning of an organic solar cell. researchgate.net

Microscopic and Imaging Techniques for Morphological Analysis

The morphology of the active layer in organic electronic devices, on both the surface and in the bulk, is a critical determinant of performance. Microscopic techniques are essential for visualizing this morphology at the nanoscale. unibo.it

Atomic Force Microscopy (AFM) for Surface Morphology and Phase Separation

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to characterize the surface topography and phase properties of thin films. pan.pl In the context of poly(this compound) and its blends, AFM is vital for analyzing surface roughness and visualizing the nanoscale phase separation between the polymer and other components. researchgate.netunibo.it

AFM operates by scanning a sharp tip over the sample surface. In tapping mode, two images are generated simultaneously: a height image, which maps the surface topography, and a phase image, which is sensitive to variations in material properties like adhesion and stiffness.

In a polymer blend, such as poly(this compound) mixed with a fullerene acceptor, the two components will separate into distinct domains. The phase image in AFM can often distinguish between the polymer-rich (softer) and fullerene-rich (harder) regions. The size, distribution, and interconnectivity of these domains, known as the nanomorphology, are crucial for efficient charge separation and transport in solar cells. researchgate.net An ideal morphology consists of an interpenetrating network of donor and acceptor domains with domain sizes on the order of the exciton diffusion length (typically 10-20 nm). unibo.it AFM allows researchers to directly visualize this morphology and correlate it with device performance. researchgate.net

Table 3: Morphological Parameters from AFM Analysis of Polythiophene Blend Films This table outlines key parameters obtained from AFM imaging that are used to evaluate the quality of the film morphology for electronic device applications.

| Parameter | Description | Significance |

|---|---|---|

| Root Mean Square (RMS) Roughness | A measure of the overall surface roughness of the film. | Smoother films are generally preferred for creating well-defined interfaces in multilayer devices. |

| Domain Size | The characteristic size of the phase-separated regions of the donor and acceptor materials. | Optimal performance requires domain sizes comparable to the exciton diffusion length (10-20 nm). |

| Phase Contrast | The difference in the phase signal between different material domains. | A high phase contrast allows for clear visualization and quantification of the phase-separated morphology. |

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of polymeric materials. For polythiophene derivatives, SEM studies often reveal information about the texture, shape, and size of the polymer structures formed during synthesis. For instance, studies on the related polymer, poly(3-methylthiophene), have shown a variety of morphologies, including nanospheres with diameters around 50-60 nm, as well as globular, branched, and fibrous structures. nih.gov

Energy-Dispersive X-ray Spectroscopy (EDS), typically coupled with SEM, allows for the elemental analysis of the sample's surface. This technique is crucial for confirming the presence and distribution of expected elements within the polymer structure. For Poly(this compound), an EDS analysis would be expected to map the distribution of carbon, sulfur, and hydrogen. The presence of two sulfur atoms per monomer unit—one in the thiophene ring and one in the methylthio group—makes EDS a particularly useful tool for confirming the successful incorporation and distribution of this substituent group throughout the polymer matrix.

While the morphological characteristics of various polythiophene derivatives have been documented, specific SEM and EDS data for Poly(this compound) is not extensively available in the public domain. The expected elemental composition based on its monomer unit is detailed in the table below.

Table 1: Expected Elemental Composition of this compound Monomer

| Element | Symbol | Atomic Mass (amu) | Percentage by Mass |

|---|---|---|---|

| Carbon | C | 12.01 | 46.12% |

| Hydrogen | H | 1.01 | 4.64% |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of polymers. The diffraction pattern provides information on the arrangement of polymer chains, the degree of crystallinity, and the unit cell parameters of the crystalline domains. For conjugated polymers like polythiophenes, the degree of crystallinity and the packing of polymer chains significantly influence their electronic properties.

Studies on unsubstituted polythiophene have shown that it possesses a crystalline structure that can be enhanced by heat treatment, leading to increased crystallinity and coherence length. dtic.mil An initial model for the crystal structure of polythiophene suggests a unit cell containing two polymer chains. dtic.mil For substituted polythiophenes, such as poly(3-alkylthiophene)s, XRD studies have revealed a lamellar structure where the polymer backbones are separated by the alkyl side chains. The spacing between the polymer chains is influenced by the length of the side chains.

Detailed XRD data, including specific 2θ values and corresponding crystallographic planes for Poly(this compound), are not readily found in the existing literature. However, based on the analysis of similar polythiophene derivatives, a semi-crystalline structure would be anticipated. The expected diffraction peaks would provide insight into the intermolecular and intramolecular ordering within the polymer.

Table 2: General XRD Parameters for Polythiophene Derivatives

| Parameter | Description | Typical Values for Polythiophenes |

|---|---|---|

| 2θ | The angle between the incident and diffracted X-ray beams. | Varies depending on the specific derivative and crystalline structure. |

| d-spacing | The distance between parallel planes of atoms. | Can be calculated from 2θ values using Bragg's Law. |

| Crystallinity | The fraction of the material that is crystalline. | Can be estimated from the relative areas of crystalline peaks and amorphous halos. |

Electrochemical Characterization: Cyclic Voltammetry Studies

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to study the redox behavior of conducting polymers. By cycling the potential of an electrode coated with the polymer film and measuring the resulting current, information about the oxidation and reduction potentials, electrochemical stability, and doping/dedoping processes can be obtained.

For the related polymer, poly(3-methylthiophene), cyclic voltammetry studies have shown that it undergoes reversible oxidation and reduction. utexas.edu The shape of the CV curves and the potentials of the redox peaks are influenced by the solvent, the electrolyte, and the scan rate. utexas.edu For example, the cyclic voltammogram of poly(3-methylthiophene) in an acetonitrile (B52724) solution containing a suitable electrolyte typically shows an anodic wave corresponding to the p-doping (oxidation) of the polymer and a cathodic wave corresponding to the dedoping (reduction). utexas.edu The stability of the polymer during repeated redox cycles can also be assessed using this technique.

Specific cyclic voltammetry data for Poly(this compound) is not widely reported. However, it is expected to exhibit redox behavior characteristic of a conducting polythiophene derivative. The electron-donating nature of the methylthio group may influence its oxidation potential compared to unsubstituted polythiophene. A typical CV experiment would reveal the key electrochemical parameters outlined in the table below.

Table 3: Key Parameters from Cyclic Voltammetry of Conducting Polymers

| Parameter | Symbol | Description |

|---|---|---|

| Anodic Peak Potential | Epa | The potential at which the rate of oxidation is at a maximum. |

| Cathodic Peak Potential | Epc | The potential at which the rate of reduction is at a maximum. |

| Formal Redox Potential | E°' | The average of the anodic and cathodic peak potentials, providing an estimate of the standard redox potential. |

| Peak Current | ip | The magnitude of the current at the peak potential, which is related to the concentration of the electroactive species and the scan rate. |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Poly(this compound) |

| Poly(3-methylthiophene) |

| Polythiophene |

Theoretical and Computational Investigations of 3 Methylthio Thiophene Systems

Quantum Chemical Calculations on Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the electronic properties of 3-(methylthio)thiophene. These calculations provide a detailed picture of the molecule's frontier molecular orbitals and its expected electronic transitions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding the electronic behavior of a molecule. The HOMO is the highest energy orbital containing electrons and acts as an electron donor, while the LUMO is the lowest energy orbital devoid of electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the chemical reactivity and electronic properties of the molecule. A smaller gap generally implies higher reactivity and easier electronic excitation.

In this compound, both the HOMO and LUMO are expected to be delocalized over the thiophene (B33073) ring, forming a π-conjugated system. mdpi.com The presence of the electron-donating methylthio (-SCH₃) group at the 3-position of the thiophene ring is anticipated to raise the energy of the HOMO more significantly than that of the LUMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted thiophene. This effect is attributed to the overlap of the sulfur atom's lone pair electrons in the methylthio group with the π-system of the thiophene ring.

Computational studies on similar substituted thiophenes, such as methyl-3-aminothiophene-2-carboxylate, have shown that the HOMO and LUMO are primarily delocalized over the thiophene ring. mdpi.com For methyl-3-aminothiophene-2-carboxylate, the calculated HOMO-LUMO gap is approximately 4.537 eV, indicating a degree of kinetic stability and chemical reactivity. mdpi.com While specific values for this compound require dedicated calculations, the general trend of substituent effects on the thiophene ring provides a reliable qualitative prediction.

Table 1: Predicted Frontier Orbital Characteristics of this compound

| Property | Description | Expected Influence of -SCH₃ Group |

| HOMO Energy | Energy of the highest occupied molecular orbital | Increased |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Slightly affected |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Decreased |

| Electron Density | Distribution of electrons in the frontier orbitals | Delocalized over the thiophene ring with some contribution from the sulfur of the methylthio group |

The HOMO-LUMO gap is directly related to the electronic absorption properties of a molecule. The energy required to excite an electron from the HOMO to the LUMO corresponds to the lowest energy electronic transition, which can be observed in the UV-visible absorption spectrum. Theoretical methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the excitation energies and corresponding absorption wavelengths.

For this compound, the reduction in the HOMO-LUMO gap due to the methylthio substituent is expected to lead to a red-shift (a shift to longer wavelengths) in the absorption maximum compared to unsubstituted thiophene. This is because less energy is required to induce the electronic transition. Computational studies on various thiophene derivatives confirm that the nature and position of substituents significantly influence their optical properties.

Table 2: Predicted Optical and Electronic Properties of this compound

| Property | Theoretical Method | Predicted Outcome |

| Lowest Excitation Energy | TD-DFT | Lower than unsubstituted thiophene |

| Maximum Absorption Wavelength (λmax) | TD-DFT | Red-shifted compared to unsubstituted thiophene |

| Nature of Transition | TD-DFT | Primarily a π-π* transition |

Molecular Dynamics Simulations of Polymer Chain Conformation and Aggregation

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of larger systems, such as polymers. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational dynamics and aggregation of polymer chains.

In P3HT, the hexyl side chains play a significant role in determining the polymer's solubility and solid-state packing. rsc.org The smaller and less bulky methylthio group in poly(this compound) is expected to lead to more planar chain conformations and potentially stronger interchain interactions due to closer packing. This could result in a higher degree of crystallinity and different aggregation behavior compared to P3HT. MD simulations can be used to explore these hypotheses by modeling the polymer at different temperatures and in various solvent environments. nih.gov

Table 3: Predicted Conformational Properties of Poly(this compound) from MD Simulations

| Property | Influencing Factor | Predicted Characteristic |

| Chain Conformation | Steric hindrance of the -SCH₃ group | More planar than P3HT |

| Interchain Packing | Reduced side-chain volume | Tighter packing and potentially higher crystallinity |

| Aggregation Behavior | Intermolecular forces | Prone to form ordered aggregates |

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Intermediates

DFT is also a powerful tool for investigating the mechanisms of chemical reactions by calculating the energies of reactants, products, transition states, and intermediates. This allows for the determination of reaction pathways and the prediction of product selectivity.

For this compound, DFT can be used to study various reactions, such as electrophilic aromatic substitution. The thiophene ring is known to be reactive towards electrophiles, and the position of substitution is influenced by the directing effects of the substituents. researchgate.net The methylthio group is an ortho-, para- director in electrophilic aromatic substitution on a benzene (B151609) ring, and a similar effect is expected for the thiophene ring.

DFT calculations can elucidate the preferred sites of electrophilic attack on the this compound ring by comparing the energies of the possible intermediates (sigma complexes). It is generally observed that electrophilic attack is preferred at the α-carbon (adjacent to the sulfur atom in the ring) of the thiophene ring. researchgate.net For this compound, the positions available for substitution are C2, C4, and C5. DFT calculations would likely show that substitution at the C2 and C5 positions is energetically more favorable than at the C4 position, due to the activating effect of the ring sulfur and the directing effect of the methylthio group.

Table 4: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution

| Position of Attack | Directing Effect of Ring Sulfur | Directing Effect of -SCH₃ Group | Predicted Energetic Favorability |

| C2 | Activating | Ortho | High |

| C4 | Deactivating (meta to ring S) | Meta | Low |

| C5 | Activating | Para | High |

Applications of Poly 3 Methylthio Thiophene and Its Blends in Advanced Materials Science

Organic Electronic Devices

The versatility of Poly(3-(Methylthio)thiophene) allows for its integration into several types of organic electronic devices, where its semiconducting nature is leveraged to facilitate charge transport and light emission.

Organic Light-Emitting Diodes (OLEDs)

While polythiophenes, in general, have been explored for their potential in Organic Light-Emitting Diodes (OLEDs), specific research focusing solely on Poly(this compound) in this application is less prevalent. However, the fundamental properties of polythiophene derivatives are relevant. In OLEDs, these materials can serve as the emissive layer or as hole-transport layers. The electroluminescence of polythiophenes can be tuned by modifying the substituent on the thiophene (B33073) ring, which alters the polymer's bandgap. For instance, the introduction of a methoxy (B1213986) group in poly(3-(ω-methoxy)alkylthiophene)s has been shown to influence the emission spectra. While detailed studies on P3MTT in OLEDs are limited, its structural similarity to other light-emitting polythiophenes suggests potential applicability.

Organic Solar Cells (OSCs) and Bulk Heterojunction (BHJ) Architectures

Poly(this compound) and its derivatives have been investigated for their use in organic solar cells (OSCs), particularly within the bulk heterojunction (BHJ) architecture. In a BHJ solar cell, a blend of a p-type polymer donor and an n-type fullerene acceptor is cast from a common solvent to form an interpenetrating network, which is the photoactive layer.

The efficiency of OSCs is highly dependent on the properties of the donor and acceptor materials and the morphology of their blend. Research has explored blending Poly(this compound) with fullerene derivatives like nih.govnih.gov-phenyl-C61-butyric acid methyl ester (PCBM) to create the active layer of photovoltaic devices. acgpubs.org The ratio of the polymer to the acceptor is a critical parameter that influences device performance. For instance, studies on similar polythiophene-based systems have shown that optimizing the blend ratio can significantly impact the power conversion efficiency (PCE). nih.gov For example, in a study involving poly(3-hexylthiophene) (P3HT), a 1:0.7 blending ratio with a fullerene derivative was found to be optimal for achieving high PCE. nih.gov While specific PCE values for P3MTT-based devices are not as widely reported as for P3HT, the principles of blend optimization remain the same. The choice of solvent can also play a crucial role, with recent research highlighting 3-Methylthiophene itself as a sustainable, non-halogenated solvent for fabricating high-performance OSCs, achieving PCEs over 18% with other polymer systems. nih.gov

The morphology of the active layer in a BHJ solar cell is paramount for efficient charge separation and transport. The nanoscale phase separation between the polymer donor and the fullerene acceptor creates a large interfacial area for exciton (B1674681) dissociation. The charge carriers (holes and electrons) must then travel through their respective phases to the electrodes. The crystalline structure and orientation of the polymer chains significantly affect charge mobility. umons.ac.bersc.org For polythiophenes, a well-ordered, fibrillar morphology can provide efficient pathways for charge transport. umons.ac.be The intermolecular interactions between polymer chains, influenced by the side chains, dictate the packing and ordering of the polymer backbone. rsc.org In the case of poly[(3-alkylthio)thiophene]s, the presence of sulfur atoms in the side chains can lead to enhanced aggregation and more compact molecular packing, which is beneficial for charge transport. nih.gov However, achieving high regioregularity in the polymer synthesis is crucial, as defects in the polymer chain can disrupt conjugation and hinder charge mobility. nih.govwikipedia.org A higher degree of regioregularity generally leads to better-ordered structures and improved device performance. nih.gov

Organic Field-Effect Transistors (OFETs)

Polythiophenes are among the most promising materials for the active layer in Organic Field-Effect Transistors (OFETs) due to their high charge carrier mobilities. umons.ac.be The performance of an OFET is largely determined by the charge transport characteristics of the semiconducting layer. Research on poly[(3-alkylthio)thiophene]s (P3ATTs) has shown that the introduction of alkylthio side chains can have a beneficial impact on the molecular conformation, packing, and charge transport in OFETs. nih.gov

Studies have compared P3ATTs with their poly(3-alkylthiophene) (P3AT) counterparts. While P3ATTs with linear alkylthio side chains showed a tendency for enhanced aggregation and compact packing, their lower regioregularity (76-78%) resulted in lower than expected OFET mobilities compared to highly regioregular P3ATs. nih.gov However, by introducing branched side chains like 2-ethylhexylthio, a highly regioregular poly[3-(2-ethylhexylthio)thiophene] (P3EHTT) was synthesized. This polymer exhibited enhanced crystallinity and a threefold increase in charge mobility compared to its analogue without the sulfur atom in the side chain. nih.gov This highlights the importance of both the side chain structure and the regioregularity of the polymer backbone in achieving high-performance OFETs.

| Polymer | Regioregularity (%) | Charge Carrier Mobility (cm²/Vs) |

| P3HTT (hexylthio) | 76-78 | Lower than P3HT |

| P3DTT (decylthio) | 76-78 | Lower than P3DT |

| P3EHTT (2-ethylhexylthio) | >99 | Up to 3x higher than P3EHT |

Conductive Coatings and Thin Films

Poly(this compound) can be used to create conductive coatings and thin films for various applications, including antistatic layers and electrodes. cnr.ittaylorfrancis.comgoogle.com The electrical conductivity of polythiophenes arises from the delocalization of electrons along the conjugated polymer backbone, which is enhanced through a process called doping. wikipedia.org

Thin films of polythiophenes can be deposited using various techniques, including spin coating, dip coating, and plasma polymerization. umons.ac.becnr.ittaylorfrancis.com Plasma polymerization is a method that can produce highly cross-linked and disordered, yet conductive, polymer thin films. taylorfrancis.com For applications requiring ordered structures, solution-based methods like spin coating are often preferred. The morphology and properties of the resulting thin film are influenced by the deposition method and the solvent used. umons.ac.be

A method for preparing high-conductivity polythiophene conductive coatings involves the in-situ polymerization of thiophene or its derivatives on an insulating polymer film. google.com This can be achieved through chemical oxidation, resulting in a conductive layer that is tightly adhered to the substrate. google.com Such coatings can achieve conductivities on the order of 10⁻³ S/cm and are suitable for applications in electromagnetic wave shielding and static electricity prevention. google.com The conductivity of polythiophene films is also influenced by their molecular weight and regioregularity, with higher regioregularity generally leading to higher conductivity. wikipedia.org

| Property | Value | Application |

| Conductivity | Up to 10⁻³ S/cm | Antistatic coatings, Electromagnetic shielding |

| Deposition Methods | Spin coating, Plasma polymerization, In-situ polymerization | Organic electronic devices, Conductive films |

Development of Conductive Patterns via Laser Tracing Techniques

The direct laser tracing technique has emerged as a promising method for creating conductive patterns on polymer films. Research has specifically investigated the use of poly(this compound) blends for this purpose. scilit.com This process typically involves the localized heating of a polymer film using a laser, which induces chemical and physical changes that result in a conductive carbonaceous or graphitic track. nanoinnovation2020.euresearchgate.netmdpi.com

The photosensitive nature of the methylthio group in P3MTT makes it a suitable candidate for laser-induced modification. While specific parameters for laser tracing on P3MTT are still under investigation, the general principle involves the precise control of laser power, scanning speed, and wavelength to achieve the desired level of conductivity and pattern resolution. mdpi.com The electrical properties of the resulting patterns are a key area of interest, with the goal of achieving high conductivity for applications in microelectronics. iaea.org

Integration into Flexible and Rigid Substrates

The ability to integrate conductive polymers with a variety of substrates is crucial for their application in electronic devices. Polythiophene derivatives are often applied to substrates using techniques like spin-coating. nih.govnih.gov For rigid substrates such as silicon wafers, the polymer solution is dispensed onto the substrate, which is then spun at high speed to produce a thin, uniform film. researchgate.net Studies on related poly(3-alkylthiophene)s (P3ATs) have shown that the properties of the resulting film, including its morphology and crystallinity, are influenced by factors like solvent choice, solution concentration, and spin-coating speed. nih.govcnr.it

Functional Materials for Sensors and Actuators

Polythiophene derivatives have shown significant promise as active materials in chemical sensors due to their electronic properties being sensitive to the surrounding environment. mdpi.comresearchgate.netnih.gov The primary mechanism of sensing involves the interaction of analyte molecules with the polymer film, which leads to a measurable change in its conductivity or other electrical characteristics. Organic field-effect transistors (OFETs) are a common device architecture used for these sensors, as they can amplify the sensing signal. nih.govrsc.org

Research into polythiophene-based gas sensors has demonstrated their ability to detect a range of volatile organic compounds (VOCs) and other gases. researchgate.net For instance, sensors based on P3HT have been developed for the detection of ammonia (B1221849) and other analytes. nih.gov The sensitivity and selectivity of these sensors can be tuned by modifying the chemical structure of the polymer.

While the broader family of polythiophenes has been explored for these applications, nih.gova2bchem.comnih.gov the specific use of poly(this compound) in sensors and actuators remains a developing field of study. The presence of the sulfur atom in the methylthio side chain could offer unique interactions with specific analytes, potentially leading to sensors with novel selectivity. However, detailed research findings on P3MTT-based sensors and actuators are not yet widely available.

Chemical Reactivity and Mechanistic Studies of 3 Methylthio Thiophene Derivatives

Oxidative Transformations of the Thioether Moiety

The thioether group in 3-(methylthio)thiophene is susceptible to oxidation, a transformation that allows for the modulation of the electronic properties of the thiophene (B33073) ring. The oxidation typically proceeds in a stepwise manner, first converting the sulfide (B99878) to a sulfoxide (B87167) and then to a sulfone. nih.gov The choice of oxidant and reaction conditions determines the final product.

Hydrogen peroxide (H₂O₂) is a common oxidant used for this transformation. mdpi.com Its effectiveness can be enhanced by catalysts. For instance, methyltrioxorhenium(VII) (MTO) catalyzes the oxidation of thiophene derivatives by hydrogen peroxide, forming rhenium peroxides that act as the oxygen transfer agents. nih.gov This system allows for the complete oxidation to the sulfone through a sulfoxide intermediate. nih.gov Scandium triflate (Sc(OTf)₃) has also been shown to be an efficient catalyst for the hydrogen peroxide-mediated mono-oxidation of thioethers to sulfoxides, offering high chemoselectivity and minimizing over-oxidation to the sulfone. organic-chemistry.org

The electronic nature of substituents on the thiophene ring influences the rate of these oxidation steps. For the conversion of the sulfide to a sulfoxide, electron-donating groups on the thiophene ring increase the reaction rate. nih.gov This is consistent with a mechanism involving the nucleophilic attack of the sulfur atom on an electrophilically activated peroxide. nih.gov Conversely, the subsequent oxidation of the sulfoxide to the sulfone is favored by electron-withdrawing groups. nih.govdicp.ac.cn This reversal in reactivity is attributed to a more complex mechanism where both the sulfoxide and the peroxide coordinate to the metal catalyst. nih.gov

| Starting Material | Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| This compound | H₂O₂ / Methyltrioxorhenium(VII) | 3-(Methylsulfinyl)thiophene (Sulfoxide) | nih.gov |

| 3-(Methylsulfinyl)thiophene | H₂O₂ / Methyltrioxorhenium(VII) | 3-(Methylsulfonyl)thiophene (Sulfone) | nih.gov |

| This compound | H₂O₂ / Sc(OTf)₃ | 3-(Methylsulfinyl)thiophene (Sulfoxide) | organic-chemistry.org |

Substitution and Coupling Reactions at the Thiophene Ring

The thiophene ring of this compound can undergo various substitution and coupling reactions, which are fundamental for synthesizing more complex derivatives and polymers. The regioselectivity of these reactions is governed by the directing effects of both the ring sulfur atom and the methylthio substituent.

Lithiation: Directed ortho-metalation, particularly lithiation, is a key strategy for functionalizing the thiophene ring. The treatment of this compound with organolithium reagents like n-butyllithium can lead to deprotonation at the C2 or C5 positions. acs.org Research has shown that the ring sulfur atom exerts a stronger directing effect than the methylthio substituent. acs.org When this compound is treated with n-butyllithium, a mixture of 2-lithio and 5-lithio intermediates is formed, with the 2-lithio product being the major component. acs.org This demonstrates a preference for lithiation adjacent to the ring sulfur. To achieve higher regioselectivity, a halogen-metal exchange approach can be used. For example, bromination of this compound with N-bromosuccinimide (NBS) occurs selectively at the 2-position, and subsequent treatment with n-butyllithium exclusively generates the 2-lithio derivative. acs.org

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are powerful tools for forming new carbon-carbon bonds on the thiophene core. researchgate.netresearchgate.netnih.gov These reactions typically involve the coupling of a halo-substituted thiophene with an organoboron (Suzuki) or organotin (Stille) reagent. researchgate.netjcu.edu.au For instance, 2-bromo-5-aryl-thiophene derivatives can be synthesized via Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids. nih.gov The reaction of 3-substituted thiophenes can be directed to the less sterically hindered 5-position for C-H arylation using specific base and catalyst systems like TMPMgCl·LiCl and a palladium catalyst. clockss.org The Suzuki reaction has proven to be a versatile method, tolerating a wide range of functional groups and enabling the synthesis of various aryl-substituted thiophenes. researchgate.netmdpi.com

| Reaction Type | Reagents | Substrate | Major Product Position | Reference |

|---|---|---|---|---|

| Direct Lithiation | n-Butyllithium | This compound | C2 (major), C5 (minor) | acs.org |

| Halogen-Metal Exchange | 1. NBS; 2. n-Butyllithium | This compound | C2 | acs.org |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Base | Bromo-3-(methylthio)thiophene | Position of Bromine | researchgate.net |

| Stille Coupling | Organostannane, Pd catalyst | Halo-3-(methylthio)thiophene | Position of Halogen | jcu.edu.au |

Mechanisms of Polymer Degradation and Environmental Stability

Polymers derived from this compound, such as poly(this compound), are part of the broader class of polythiophenes, whose stability is a critical factor for their application in electronic devices. The degradation of these materials can be initiated by exposure to heat, light, and atmospheric oxygen, leading to a loss of desirable electronic and physical properties. e3s-conferences.orgresearchgate.net

Photodegradation: The primary mechanism of degradation for poly(3-alkylthiophene)s, which are structurally similar to poly(this compound), is photo-oxidation. scispace.com This process occurs when the polymer is exposed to light in the presence of oxygen. scispace.com Two major pathways have been proposed. One involves the photosensitized generation of singlet oxygen (¹O₂) by the polymer, which then attacks the thiophene rings, leading to a reduction in π-conjugation (photobleaching) and chain scission. scispace.comscispace.com Another significant mechanism involves the formation of hydroxyl radicals (·OH), either photolytically or thermally, which then react with the polymer backbone. researchgate.net This radical-induced degradation is considered a principal pathway for the deterioration of poly(3-alkylthiophene) films. researchgate.net Trace amounts of residual metal catalysts from polymerization, such as iron(III) salts, can also act as photoactive impurities that initiate photo-oxidation and chain scission. scispace.comscispace.com

Thermal and Thermo-oxidative Degradation: In the absence of light, thermal energy can also promote degradation. e3s-conferences.org At elevated temperatures, polymer chains can undergo scission, leading to a decrease in molecular weight. e3s-conferences.org This process is significantly accelerated in the presence of oxygen (thermo-oxidative degradation). e3s-conferences.org The mechanism is typically a free-radical chain process involving initiation, propagation, and termination steps, characterized by an "auto-oxidative" reaction with oxygen. e3s-conferences.org For thiophene-based polymers, thermal stability can be high, with some networks showing degradation starting only at temperatures around 450 °C. nih.gov

| Degradation Type | Initiator | Key Reactive Species | Effect on Polymer | Reference |

|---|---|---|---|---|

| Photo-oxidation | UV/Visible Light, O₂ | Singlet Oxygen (¹O₂), Hydroxyl Radicals (·OH) | Reduced π-conjugation, Chain scission | researchgate.netscispace.com |

| Photo-initiated Oxidation | UV/Visible Light, Residual Metal Catalyst | Free radicals | Chain scission | scispace.comscispace.com |

| Thermo-oxidative Degradation | Heat, O₂ | Free radicals | Chain scission, Decreased molecular weight | e3s-conferences.org |

Future Directions and Emerging Research Avenues for 3 Methylthio Thiophene Based Materials

Development of Novel Polymer Architectures

The performance of conjugated polymers is intrinsically linked to their molecular architecture. For 3-(methylthio)thiophene-based materials, future research is expected to focus on moving beyond simple homopolymers to more complex and functional structures.

Copolymerization: A significant avenue of research will be the synthesis of copolymers that incorporate this compound units with other monomers. This approach can yield materials with tailored properties. For instance, copolymerization with electron-donating or electron-accepting monomers can precisely control the HOMO and LUMO energy levels, which is crucial for applications in organic electronics. Research on other 3-substituted thiophene (B33073) copolymers has demonstrated the successful synthesis of materials with desirable photoluminescent properties, suggesting a promising path for this compound copolymers. researchgate.net

Cross-linking and Network Formation: Creating cross-linked networks of poly(this compound) can enhance the material's stability, solvent resistance, and mechanical properties. Future work may involve introducing cross-linkable groups into the polymer backbone or side chains. These robust network structures could be particularly beneficial for applications in harsh environments or for creating stable thin films for electronic devices.

Dendritic and Hyperbranched Polymers: The development of dendritic or hyperbranched polymers based on this compound could lead to materials with unique solution processability and film-forming characteristics. The three-dimensional architecture of these polymers can prevent the extensive aggregation often seen in linear conjugated polymers, potentially leading to improved performance in solution-processed devices.

A key challenge in the synthesis of poly(3-(alkylthio)thiophenes), including the methylthio derivative, is achieving high regioregularity and good solubility, which are critical for optimal electronic properties and processability. ntu.edu.tw Future synthetic strategies will need to address this trade-off.

Table 1: Comparison of Properties for Different Poly(3-alkylthio)thiophenes)

| Polymer | Regioregularity (R.R.) | Molecular Weight (Mn) (kDa) | Application Note |

|---|---|---|---|

| Poly[3-(hexylthio)thiophene] (P3HTT) | 76-78% | ~15 | Lower regioregularity impacts OFET mobility. ntu.edu.tw |

| Poly[3-(decylthio)thiophene] (P3DTT) | >76% | ~18 | Similar challenges to P3HTT in achieving high R.R. ntu.edu.tw |

| Poly[3-(2-ethylhexylthio)thiophene] (P3EHTT) | High | ~27 | Branched side chain improves solubility and crystallinity. ntu.edu.tw |

This table is interactive. Users can sort the data by clicking on the column headers.

Exploration of New Application Domains

While initial research on poly(3-(alkylthio)thiophenes) has focused on organic field-effect transistors (OFETs), the unique properties imparted by the methylthio group open up a wide range of other potential applications. ntu.edu.tw

Organic Photovoltaics (OPVs): The sulfur atom in the side chain can promote intermolecular interactions and influence the morphology of the active layer in OPVs, which is a critical factor for high-efficiency devices. Future research will likely explore the use of this compound-based polymers and copolymers as donor materials in bulk heterojunction solar cells. While not specific to the methylthio derivative, research on other polythiophene-based solar cells has shown promising results. stanford.edursc.org

Sensors: The sulfur atom in the methylthio group can act as a binding site for specific analytes, making these materials promising candidates for chemical and biological sensors. The conductivity of the polymer can change upon binding of an analyte, providing a detectable signal. Future work could focus on developing selective sensors for heavy metal ions, pollutants, or biological molecules. Polythiophene derivatives have already shown potential in biosensor applications. nih.gov

Energy Storage: The redox properties of polythiophenes make them suitable for use in energy storage devices such as batteries and supercapacitors. The methylthio group could potentially enhance the electrochemical stability and charge storage capacity of these materials. Research into related molecules like 2,5-bis(methylthio)thieno[3,2-b]thiophene has indicated their potential as cathode materials due to their ability to undergo multiple reversible redox processes. rsc.org Conjugated polymers with polar functionalities have also been shown to be effective in high-capacity Li-ion battery anodes. nih.gov

Biomedical Applications: The biocompatibility of polythiophenes, coupled with their electrical conductivity, makes them attractive for various biomedical applications. nih.gov Future research could explore the use of this compound-based materials in tissue engineering, drug delivery systems, and as coatings for medical implants to improve their integration with biological tissues. The inherent properties of polythiophenes make them suitable for interfacing with biological systems. mdpi.com

Advanced Manufacturing and Processing Techniques

To fully realize the potential of this compound-based materials, advancements in manufacturing and processing techniques are essential.

Solution Processing and Printable Electronics: A major advantage of polymeric materials is their potential for low-cost, large-area fabrication through solution-based techniques like spin-coating, inkjet printing, and roll-to-roll processing. Future research will focus on optimizing the solubility and ink formulations of poly(this compound) to make them compatible with these high-throughput manufacturing methods. The development of oriented thin films through techniques like friction transfer could also enhance device performance. mdpi.com

3D Printing: The ability to create complex, three-dimensional structures through 3D printing opens up new possibilities for organic electronic devices and biomedical implants. While 3D printing of conductive polymers is still an emerging field, future work could involve developing this compound-based "inks" for 3D printing customized electronic components or scaffolds for tissue engineering. Research on 3D bioprinting of other polythiophene derivatives has already demonstrated the potential for creating bioactive materials for regenerative medicine. nih.gov

Nanofabrication: Patterning this compound-based materials at the nanoscale is crucial for the development of next-generation electronic and sensing devices. Techniques such as nanosphere lithography, nanoimprinting, and self-assembly will be explored to create well-defined nanostructures with enhanced properties. The formation of core-shell nanocomposites, as demonstrated with poly(3-methylthiophene), can lead to improved structural and electronic properties. researchgate.net

The continued development of these advanced manufacturing techniques will be critical for translating the promising properties of this compound-based materials from the laboratory to real-world applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.